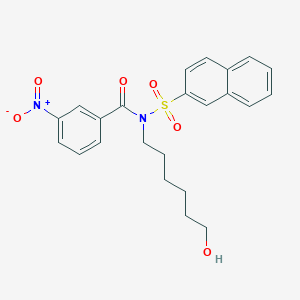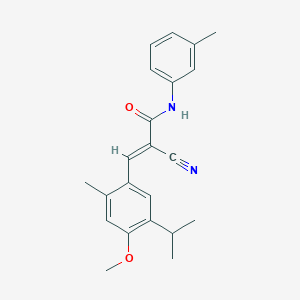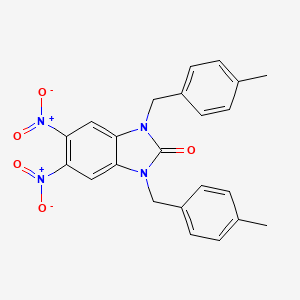
N-(6-hydroxyhexyl)-N-(naphthalen-2-ylsulfonyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-HYDROXYHEXYL)-N-(NAPHTHALENE-2-SULFONYL)-3-NITROBENZAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-HYDROXYHEXYL)-N-(NAPHTHALENE-2-SULFONYL)-3-NITROBENZAMIDE typically involves multi-step organic reactions The process may start with the nitration of benzamide to introduce the nitro group, followed by sulfonation to attach the naphthalene-2-sulfonyl group
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-HYDROXYHEXYL)-N-(NAPHTHALENE-2-SULFONYL)-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(6-HYDROXYHEXYL)-N-(NAPHTHALENE-2-SULFONYL)-3-NITROBENZAMIDE would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(6-HYDROXYHEXYL)-N-(NAPHTHALENE-2-SULFONYL)-BENZAMIDE: Lacks the nitro group, potentially altering its reactivity and applications.
N-(6-HYDROXYHEXYL)-N-(NAPHTHALENE-2-SULFONYL)-4-NITROBENZAMIDE: Similar structure but with the nitro group in a different position, which could affect its chemical properties and biological activity.
Uniqueness
N-(6-HYDROXYHEXYL)-N-(NAPHTHALENE-2-SULFONYL)-3-NITROBENZAMIDE is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H24N2O6S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-(6-hydroxyhexyl)-N-naphthalen-2-ylsulfonyl-3-nitrobenzamide |
InChI |
InChI=1S/C23H24N2O6S/c26-15-6-2-1-5-14-24(23(27)20-10-7-11-21(16-20)25(28)29)32(30,31)22-13-12-18-8-3-4-9-19(18)17-22/h3-4,7-13,16-17,26H,1-2,5-6,14-15H2 |
InChI Key |
SJBUZQBZNMATPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N(CCCCCCO)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(4-bromophenyl)carbonyl]-5-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)furan-2-carbohydrazide](/img/structure/B11525110.png)
![4-({[(2Z)-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B11525114.png)
![N,N-dicyclohexyl-N'-[4-(phenylamino)phenyl]benzene-1,4-dicarboxamide](/img/structure/B11525116.png)
![N-[(2Z)-3-(dimethylamino)-2-(4-nitro-1H-pyrazol-3-yl)prop-2-en-1-ylidene]-N-methylmethanaminium](/img/structure/B11525120.png)

![ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11525145.png)
![N-(3,4-dimethylphenyl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11525153.png)
methyl}-3-methyl-1H-pyrazol-5-OL](/img/structure/B11525157.png)
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11525165.png)

![(1E)-1-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11525183.png)
![(4E)-2-(2-chloro-5-iodophenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazol-5(4H)-one](/img/structure/B11525190.png)

![1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole](/img/structure/B11525202.png)
